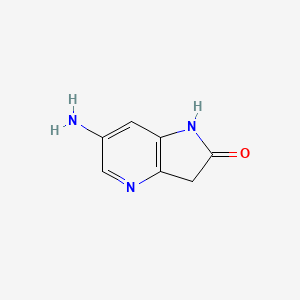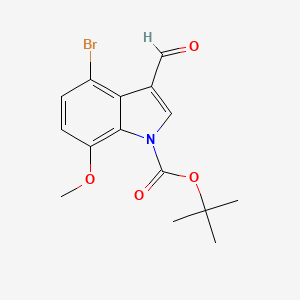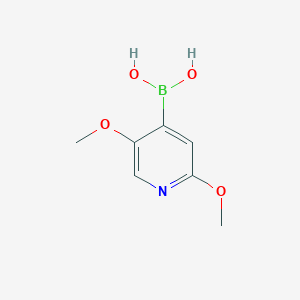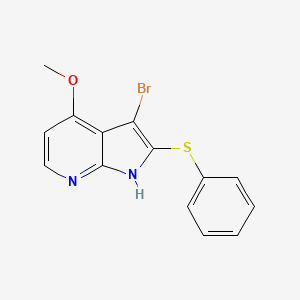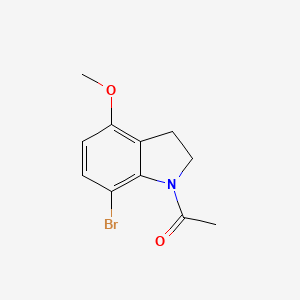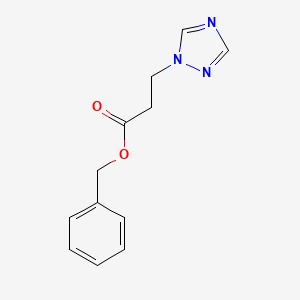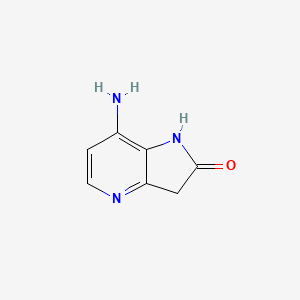
7-Amino-4-aza-2-oxindole
Vue d'ensemble
Description
7-Amino-4-aza-2-oxindole is a compound with the molecular formula C7H7N3O . It is also known by other synonyms such as 7-amino-1,3-dihydropyrrolo[3,2-b]pyridin-2-one . The molecular weight of this compound is 149.15 g/mol .
Synthesis Analysis
The synthesis of 7-Amino-4-aza-2-oxindole and its derivatives has been a subject of research in the field of medicinal chemistry . For instance, one study designed and synthesized 30 indole-2-one and 7-aza-2-oxindole derivatives based on the skeleton of tenidap . Another research focused on the enantioselective synthesis of spirooxindoles via organocascade strategies .Molecular Structure Analysis
The molecular structure of 7-Amino-4-aza-2-oxindole includes a pyrrolo[3,2-b]pyridin-2-one core with an amino group at the 7-position . The InChI string representation of the molecule isInChI=1S/C7H7N3O/c8-4-1-2-9-5-3-6(11)10-7(4)5/h1-2H,3H2,(H2,8,9)(H,10,11) . Chemical Reactions Analysis
The chemical reactivity of 7-Amino-4-aza-2-oxindole and its related derivatives has been explored in various studies . For example, one research highlighted the use of various organocatalysts with distinct activation modes in constructing these sophisticated compounds .Physical And Chemical Properties Analysis
7-Amino-4-aza-2-oxindole has a molecular weight of 149.15 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound has a topological polar surface area of 68 Ų and a complexity of 183 .Applications De Recherche Scientifique
Antiplasmodial Agents
7-Amino-4-aza-2-oxindole derivatives, particularly oxindole analogues, have been explored for their antiplasmodial properties, targeting diseases like malaria. Research indicates that certain oxindole derivatives demonstrate significant inhibitory activity against Plasmodium falciparum, the parasite responsible for malaria, with findings suggesting a correlation between the molecular structure of these compounds and their inhibitory efficiency. Additionally, these studies involve computational analysis to elucidate the inhibitory mechanisms, potentially opening pathways for designing novel antimalarial drugs (Luczywo et al., 2021).
Catalytic Asymmetric Synthesis
The compound has been utilized in the field of asymmetric synthesis, providing a method for the synthesis of chiral carbon centers. For instance, the asymmetric amination of N-unprotected 2-oxindoles with azodicarboxylate catalyzed by commercial biscinchona alkaloids has been demonstrated to yield chiral 3-amino-2-oxindoles effectively. This process is crucial for generating compounds with specific stereochemistry, which is vital in the development of certain pharmaceuticals (Cheng et al., 2009).
Anti-oncological Activity
7-Amino-4-aza-2-oxindole frameworks have been synthesized and tested for their anti-oncological activities. These compounds, such as spiro-oxindole 7, show promising properties against a variety of tumor cell lines, indicating their potential as antitumor agents. The synthesis process, often involving cycloaddition reactions, and the detailed computational studies provide insights into their structure-activity relationship, paving the way for further drug development in cancer therapy (Girgis et al., 2015).
Cytotoxicity Evaluation
7-Amino-4-aza-2-oxindole derivatives have been synthesized and their cytotoxic effects on various cell lines have been evaluated. These compounds, particularly spiro-oxindole-based dihydropyrroles, show structural diversity and potential bioactivity, as indicated by their promising cytotoxicity to certain cells. This highlights their potential application in medicinal chemistry and as a foundation for developing new therapeutic agents (Tan et al., 2013).
Chromophoric Molecule Synthesis
7-Amino-4-aza-2-oxindole has been involved in the synthesis of conjugated chromophoric molecules, combining aza stilbenes and oxindole frameworks. This synthesis under catalyst-free conditions leads to compounds with diverse functionalities, indicating potential for further chemical transformations and applications in various fields, including photophysical studies and material sciences (Kadu, 2021).
Safety And Hazards
Orientations Futures
Research on 7-Amino-4-aza-2-oxindole and its derivatives continues to be a promising area in medicinal chemistry . For example, one study suggested the potential value of developing newer oxindole derivatives with an improved range of pharmacological implications . Another research explored strategies to eliminate observed aldehyde oxidase (AO)-mediated metabolism at the 2-position of 7-azaindole analogues .
Propriétés
IUPAC Name |
7-amino-1,3-dihydropyrrolo[3,2-b]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c8-4-1-2-9-5-3-6(11)10-7(4)5/h1-2H,3H2,(H2,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSCIIFXHBHOEIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=NC=CC(=C2NC1=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401230686 | |
| Record name | 7-Amino-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401230686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Amino-4-aza-2-oxindole | |
CAS RN |
1190319-39-1 | |
| Record name | 7-Amino-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190319-39-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Amino-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401230686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



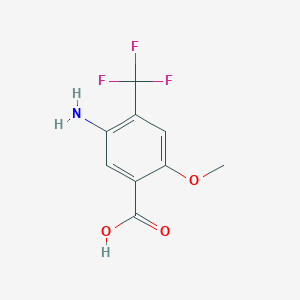
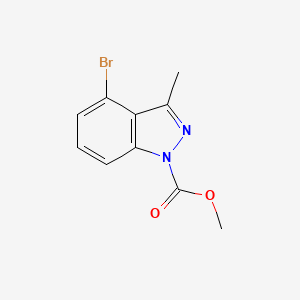

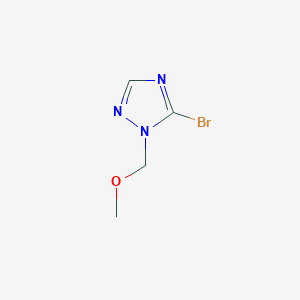
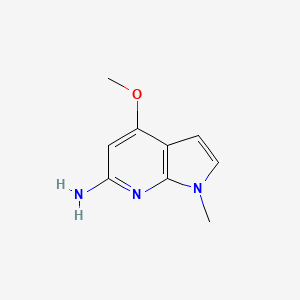
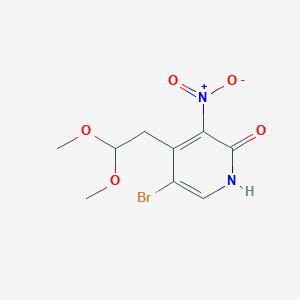
![6-Bromo-3-(difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1378340.png)
